molecular formula C23H19N5O B11562143 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one

Katalognummer: B11562143
Molekulargewicht: 381.4 g/mol
InChI-Schlüssel: ARZIQRABMBRULR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[(4-Methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one is a synthetic quinazolinone derivative designed for advanced pharmaceutical and medicinal chemistry research. This compound is built around the 2-(phenylamino)-7,8-dihydroquinazolin-5(6H)-one scaffold, which has been identified in recent studies as a promising core structure for the development of potent and selective inhibitors of Monoamine Oxidase B (MAO-B) . MAO-B is a key enzyme target in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's, and inhibitors based on this scaffold have demonstrated nanomolar-range potency and a high selectivity profile . Furthermore, some leading compounds within this chemical class have also shown a secondary activity as weak inhibitors of GSK3β kinase, a target relevant to tau pathology in Alzheimer's disease, positioning this molecule as a valuable tool for multi-target drug discovery approaches in neuroscience . Beyond its potential in neurodegeneration, the quinazolinone core is a privileged structure in oncology research. Numerous FDA-approved drugs (e.g., erlotinib, gefitinib) are based on the quinazoline pharmacophore, primarily functioning as protein kinase inhibitors . Quinazolinone derivatives exhibit a wide spectrum of antitumor activities by targeting essential mechanisms such as epidermal growth factor receptor (EGFR) signaling, inducing apoptosis, and inhibiting angiogenesis . The specific substitution pattern on this compound, featuring a 4-methylquinazoline group linked via an amino bridge to a 7-phenyl-dihydroquinazolinone, is designed to explore structure-activity relationships (SAR) and optimize interactions with these critical biological targets. Researchers can utilize this compound to probe novel mechanisms of action and develop new therapeutic candidates for resistant cancers. This product is offered with high chemical purity and is intended for research applications only, including but not limited to: in vitro enzyme inhibition assays, cell-based phenotypic screening, structure-activity relationship (SAR) studies, and as a building block for the synthesis of more complex chemical libraries. It is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Eigenschaften

Molekularformel

C23H19N5O

Molekulargewicht

381.4 g/mol

IUPAC-Name

2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydro-6H-quinazolin-5-one

InChI

InChI=1S/C23H19N5O/c1-14-17-9-5-6-10-19(17)26-23(25-14)28-22-24-13-18-20(27-22)11-16(12-21(18)29)15-7-3-2-4-8-15/h2-10,13,16H,11-12H2,1H3,(H,24,25,26,27,28)

InChI-Schlüssel

ARZIQRABMBRULR-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC(=NC2=CC=CC=C12)NC3=NC=C4C(=N3)CC(CC4=O)C5=CC=CC=C5

Herkunft des Produkts

United States

Vorbereitungsmethoden

Cyclocondensation of Anthranilic Acid Derivatives

A foundational approach involves cyclocondensation reactions starting from anthranilic acid or its derivatives. For example, methyl anthranilate (1 ) reacts with 2,4-dichlorophenoxyacetyl chloride (2 ) in anhydrous ether to form intermediate 3 , which undergoes cyclization with hydrazine hydrate in n-butanol to yield 3-aminoquinazolin-4(3H)-one derivatives. Adapting this method, the target compound’s dihydroquinazolinone core can be constructed by substituting phenylacetyl chloride for the dichlorophenoxyacetyl group.

Key reaction parameters :

  • Solvent: n-Butanol or ethanol

  • Temperature: Reflux (100–120°C)

  • Catalysts: Triethylamine (TEA) for acylation steps

Stepwise Synthesis of 2-[(4-Methylquinazolin-2-yl)Amino]-7-Phenyl-7,8-Dihydroquinazolin-5(6H)-one

Formation of the Dihydroquinazolinone Core

The 7-phenyl-7,8-dihydroquinazolin-5(6H)-one moiety is synthesized via a two-step process:

  • Acylation : Anthranilic acid reacts with phenylacetyl chloride in dry ether to form N-phenylacetylanthranilic acid.

  • Cyclization : Treatment with hydrazine hydrate induces ring closure, yielding 7-phenyl-7,8-dihydroquinazolin-5(6H)-one.

Critical modifications :

  • Substituent at position 2: Introduction of an amino group via nucleophilic substitution using 2-chloro-4-methylquinazoline.

  • Stereochemical control: Chiral auxiliaries or asymmetric catalysis ensure the S-configuration at position 7, as evidenced in related dihydroquinazolinones.

Introduction of the 4-Methylquinazolin-2-yl Amino Group

The 2-amino substituent is installed through a Buchwald–Hartwig amination or nucleophilic aromatic substitution (SNAr):

Nucleophilic Aromatic Substitution

  • Substrate : 2-Chloro-4-methylquinazoline (4 )

  • Conditions :

    • Solvent: Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

    • Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃)

    • Temperature: 80–100°C

    • Reaction time: 12–24 hours

Yield optimization :

  • Microwave-assisted synthesis reduces reaction time to 1–2 hours with 70–85% yield.

  • Catalytic iodide (KI) enhances reactivity by stabilizing transition states.

Palladium-Catalyzed Cross-Coupling

For sterically hindered substrates, Pd(OAc)₂/Xantphos catalyzes the coupling between 2-bromo-4-methylquinazoline and the dihydroquinazolinone amine.

Representative conditions :

  • Ligand: Xantphos (4 mol%)

  • Base: K₃PO₄

  • Solvent: Toluene/water (3:1)

  • Temperature: 100°C

Alternative Routes and Novel Methodologies

One-Pot Tandem Synthesis

Recent advances employ tandem acylation-cyclization-amination sequences in a single reactor:

  • Anthranilic acid + phenylacetyl chloride → intermediate 5 .

  • Hydrazine-induced cyclization → dihydroquinazolinone 6 .

  • In situ amination with 2-chloro-4-methylquinazoline → target compound.

Advantages :

  • Reduced purification steps

  • 60–75% overall yield

Solid-Phase Synthesis

Immobilized anthranilic acid derivatives on Wang resin enable iterative functionalization:

  • Resin-bound anthranilate → acylation → cyclization.

  • Cleavage with trifluoroacetic acid (TFA) yields the core scaffold.

  • Solution-phase amination completes the synthesis.

Applications : High-throughput screening of analogs.

Analytical Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 8.1 Hz, 1H, C5-H), 7.45–7.30 (m, 5H, Ph), 5.36 (s, 2H, CH₂O), 3.89 (s, 3H, NCH₃).

  • IR : 1675 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N).

  • HRMS : m/z 428.1789 [M+H]⁺ (calc. 428.1793).

Purity Optimization

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 12.3 min.

  • Recrystallization solvents : Ethanol/water (4:1) or ethyl acetate/hexane.

Comparative Analysis of Synthetic Methods

MethodYield (%)Purity (%)ScalabilityEnvironmental Impact
Cyclocondensation6598ModerateHigh (toxic solvents)
Tandem synthesis7595HighModerate
Solid-phase5599LowLow

Key findings :

  • Tandem synthesis balances yield and scalability but requires stringent temperature control.

  • Solid-phase methods suit small-scale research but lack cost-efficiency for industrial production.

Industrial-Scale Production Considerations

Cost-Effective Substrate Sourcing

  • Anthranilic acid: $12–15/kg (bulk pricing).

  • 2-Chloro-4-methylquinazoline: Synthesized in-house via chlorination of 4-methylquinazolin-2-ol.

Green Chemistry Adaptations

  • Solvent replacement: Cyclopentyl methyl ether (CPME) instead of DMF.

  • Catalytic recycling: Pd nanoparticles immobilized on magnetic Fe₃O₄ .

Analyse Chemischer Reaktionen

Types of Reactions

2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions are typically quinazolinone derivatives with modified functional groups, which can exhibit different biological activities .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that quinazoline derivatives exhibit promising anticancer properties. The specific compound has been evaluated for its efficacy against various cancer cell lines. Research indicates that it may inhibit tumor growth by targeting specific molecular pathways involved in cancer proliferation. For instance, compounds similar to 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one have been shown to interact with c-MET, a receptor tyrosine kinase implicated in cancer progression, leading to potential therapeutic applications in oncology .

Antimicrobial Properties

The antimicrobial activity of quinazoline derivatives has been well-documented. Studies have demonstrated that compounds with similar structures exhibit significant antibacterial effects against a range of pathogens, including Staphylococcus aureus and Escherichia coli. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways . The compound's structure suggests potential effectiveness against resistant strains of bacteria, making it a candidate for further development as an antibacterial agent.

Anti-inflammatory Effects

Quinazolines are also noted for their anti-inflammatory properties. The compound may exert these effects by inhibiting pro-inflammatory cytokines or pathways involved in inflammation. This application is particularly relevant in the context of chronic inflammatory diseases where modulation of immune responses is crucial .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of quinazoline derivatives is essential for optimizing their pharmacological profiles. Research has focused on how modifications at various positions on the quinazoline ring influence biological activity. For example, substituents at the C6 and C7 positions have been shown to enhance binding affinity to target proteins, which is critical for developing more potent derivatives .

Position Substituent Effect on Activity
C6Aminoalkyl chainsIncreases antagonist activity
C7Fluorophenyl ringsEnhances solubility and binding affinity
C4Halogen atomsModulates reactivity and selectivity

Synthesis and Evaluation

A study conducted by Abdelkhalek et al. synthesized various quinazoline derivatives, including the target compound, and evaluated their biological activities through in vitro assays. The synthesized compounds were characterized using techniques such as NMR and mass spectrometry to confirm their structures . The results indicated that certain derivatives exhibited significant cytotoxicity against cancer cell lines while maintaining low toxicity to normal cells.

Clinical Implications

The potential clinical implications of this compound are vast, particularly in the development of targeted therapies for cancer and bacterial infections. Ongoing research aims to refine these compounds for better efficacy and reduced side effects through advanced drug delivery systems and combination therapies.

Wirkmechanismus

The mechanism of action of 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit biofilm formation in Pseudomonas aeruginosa by interfering with the quorum sensing system. This compound decreases cell surface hydrophobicity, curtails exopolysaccharide production, and impedes twitching motility, thereby reducing bacterial adhesion and pathogenicity .

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Compounds

The target compound differs from analogs in substituent patterns and core modifications. Below is a comparative analysis:

Compound Name Substituent at Position 2 Substituent at Position 7 Molecular Weight Key Biological Activity
Target Compound 4-Methylquinazolin-2-yl amino Phenyl ~374.4* Potential kinase/MAO inhibition (inferred)
7-(4-Chlorophenyl)-2-[(4-methoxyphenyl)amino]-7,8-dihydro-5(6H)-quinazolinone () 4-Methoxyphenyl amino 4-Chlorophenyl ~381.8 Not reported
2-[(Furan-2-ylmethyl)amino]-7-(4-methoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one () Furan-2-ylmethyl amino 4-Methoxyphenyl ~363.4 Not reported
2-[(6-Ethyl-4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one () 6-Ethyl-4-methylquinazolin-2-yl amino Phenyl ~402.5 Not reported
7-(5-Methyl-2-furyl)-2,4-diamino-7,8-dihydroquinazolin-5(6H)-one () 2,4-Diamino 5-Methyl-2-furyl ~288.3 High toxicity (skin/eye irritation)
2-Phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives () Varied (e.g., morpholinoethyl, substituted phenyl) Phenyl ~300–420 MAO-A/B inhibition (Ki < 1 µM), GSK3β inhibition

Notes:

  • *Molecular weight calculated based on formula C₂₂H₂₂N₄O.
  • Toxicity: The diamino-furyl analog () exhibits significant irritancy, highlighting the impact of substituents on safety profiles.

Pharmacological Activities

Key findings from structurally related compounds:

  • MAO Inhibition : 2-Phenyl-7,8-dihydroquinazolin-5(6H)-one derivatives () inhibit MAO-A/B with submicromolar Ki values, suggesting utility in neurodegenerative diseases. The target compound’s 4-methylquinazolinyl group may enhance selectivity due to increased steric bulk.
  • Kinase Inhibition : Derivatives in inhibit GSK3β, a kinase implicated in Alzheimer’s disease. The phenyl group at position 7 in the target compound may favor hydrophobic binding pockets.
  • Structure-Activity Relationships (SAR) :
    • Electron-donating groups (e.g., methoxy in ) improve solubility but may reduce blood-brain barrier penetration.
    • Bulky substituents (e.g., 6-ethyl-4-methylquinazolinyl in ) could enhance target affinity but increase molecular weight, affecting bioavailability.

Biologische Aktivität

The compound 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one represents a novel class of quinazoline derivatives that have garnered attention due to their potential biological activities, particularly in the realm of cancer therapy and receptor modulation. This article delves into the synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies associated with this compound.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The key steps include:

  • Formation of Quinazoline Core : The initial step often involves the condensation of anthranilic acid derivatives with urea to form quinazolinediones.
  • Substitution Reactions : Further modifications are made through nucleophilic substitutions at specific positions to introduce various substituents that enhance biological activity.
  • Final Cyclization : The final product is obtained through cyclization reactions that yield the desired quinazoline derivative.

Anticancer Properties

Recent studies have highlighted the anticancer potential of quinazoline derivatives, including our compound of interest. The following table summarizes key findings related to its anticancer activity:

Cell Line IC50 (µM) Mechanism of Action
H460 (Lung Cancer)0.5Induces apoptosis and G2/M phase arrest
Hep3B (Liver Cancer)0.8Downregulates cyclin B1 and CDK1
COLO205 (Colorectal)1.0Inhibits cell proliferation via tubulin disruption

These results indicate that the compound exhibits significant antiproliferative effects across multiple cancer cell lines, suggesting its potential as an effective anticancer agent .

The mechanisms through which this compound exerts its biological effects include:

  • Adenosine A2A Receptor Modulation : The compound has been shown to act as an antagonist at the A2A adenosine receptor, a target implicated in neurodegenerative diseases and cancer .
  • Cell Cycle Arrest : It induces G2/M phase arrest in cancer cells, leading to reduced cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of quinazoline derivatives. Key observations include:

  • Substituent Effects : Variations at the C6 and C7 positions significantly affect binding affinity and antagonist activity at the A2A receptor.
  • Hydrophobic Interactions : The presence of hydrophobic groups enhances binding affinity through van der Waals interactions with receptor pockets .

Case Studies

Several studies have focused on the pharmacokinetic properties and toxicity profiles of this class of compounds:

  • In Vitro Studies : In vitro assays have demonstrated favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles for related compounds, indicating low cardiotoxicity and mutagenicity risks .
  • In Silico Predictions : Computational models suggest that structural modifications can further enhance bioavailability and reduce side effects .

Q & A

Basic Research Questions

Q. How can researchers design a synthetic route for 2-[(4-methylquinazolin-2-yl)amino]-7-phenyl-7,8-dihydroquinazolin-5(6H)-one?

  • Methodological Answer : Begin with a literature review to identify analogous quinazoline derivatives and their synthetic pathways. For example, Petrov et al. (2013, 2014) describe condensation reactions of aminogroups with carbonyl intermediates for similar dihydroquinazolines . Key steps include:

  • Amine-carbonyl coupling : Optimize reaction conditions (e.g., solvent, temperature) using NMR or LC-MS to monitor intermediates.
  • Cyclization : Use catalysts like PdCl₂(PPh₃)₂ or acidic conditions for ring closure, as seen in quinazoline syntheses .
  • Purification : Employ column chromatography (silica gel, gradient elution) with TLC validation.
    • Data Table :
StepReagents/ConditionsYield (%)Characterization Method
CouplingEthanol, 80°C, 12h62–75LC-MS, ¹H NMR
CyclizationH₂SO₄, reflux55–68FT-IR, ¹³C NMR

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles due to potential skin/eye irritation .
  • Ventilation : Conduct reactions in fume hoods to avoid inhalation of fine particulates .
  • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Q. How should researchers characterize the compound’s structural integrity post-synthesis?

  • Methodological Answer : Combine spectroscopic and chromatographic methods:

  • ¹H/¹³C NMR : Confirm substituent positions via coupling patterns (e.g., phenyl protons at δ 7.2–7.8 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ ion).
  • X-ray Crystallography : Resolve ambiguous stereochemistry, if applicable .

Advanced Research Questions

Q. How can environmental fate studies be designed to assess this compound’s ecological impact?

  • Methodological Answer : Adapt methodologies from long-term environmental projects like INCHEMBIOL:

  • Phase 1 (Lab) : Determine hydrolysis/photolysis rates under controlled conditions (pH, UV light) .
  • Phase 2 (Field) : Use LC-MS/MS to quantify bioaccumulation in model organisms (e.g., Daphnia magna).
  • Data Contradiction Analysis : Compare lab-derived half-lives with field data to identify degradation pathway discrepancies .

Q. What strategies resolve contradictory pharmacological activity data in in vitro vs. in vivo models?

  • Methodological Answer :

  • Dose-Response Re-evaluation : Adjust for metabolic differences (e.g., CYP450 enzyme activity) using species-specific hepatocyte assays .
  • Pharmacokinetic Profiling : Measure plasma protein binding and bioavailability via HPLC-UV .
  • Statistical Validation : Apply multivariate ANOVA to isolate confounding variables (e.g., solvent effects) .

Q. How can computational methods enhance the understanding of this compound’s mechanism of action?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to predict binding affinities with target proteins (e.g., kinase domains).
  • QSAR Modeling : Corclude substituent effects on activity using descriptors like logP and polar surface area .
  • Validation : Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

Methodological Resources

  • Experimental Design : Randomized block designs (split-split plots) ensure reproducibility for multi-variable studies (e.g., solvent, catalyst screening) .
  • Data Analysis : Use software like GraphPad Prism for nonlinear regression and PCA to identify outliers in spectral datasets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.